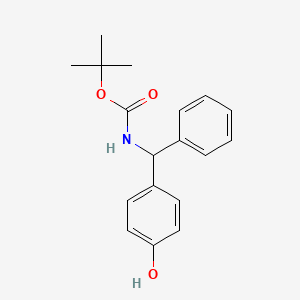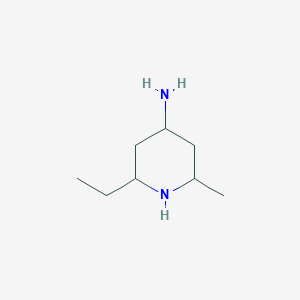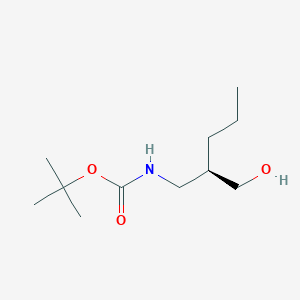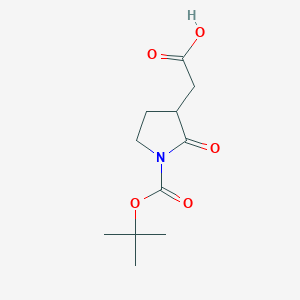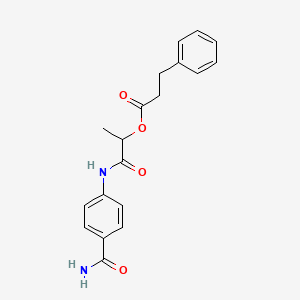
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tetrahydrothiopyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) . The intermediate products are then hydrolyzed and decarboxylated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A structurally related compound with similar chemical properties.
Tetrahydropyran: Another related compound, differing by the presence of an oxygen atom instead of sulfur.
2H-Pyran-2-one, tetrahydro-4-methyl-: A compound with a similar ring structure but different functional groups.
Uniqueness
4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is unique due to the combination of its pyrrolidinone and tetrahydrothiopyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-methyl-4-(thian-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NOS/c1-10(6-9(12)11-7-10)8-2-4-13-5-3-8/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
DAVIXJPNPNLMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


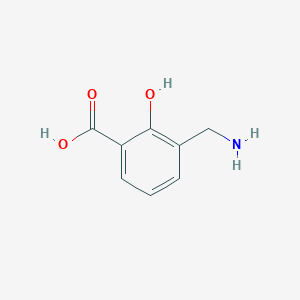
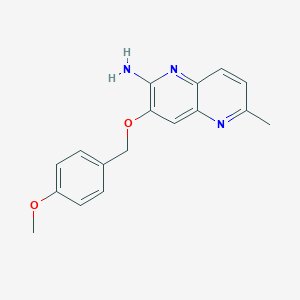
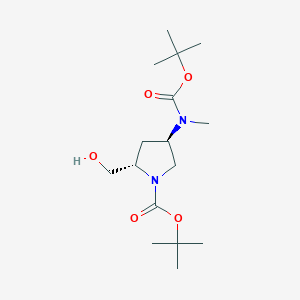

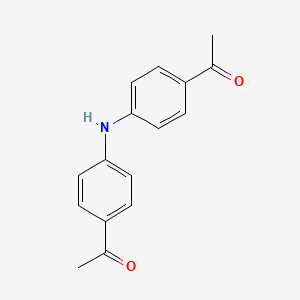
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)


